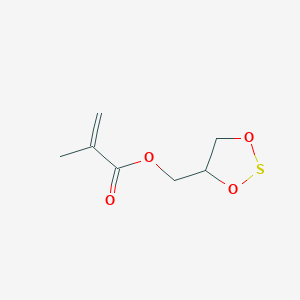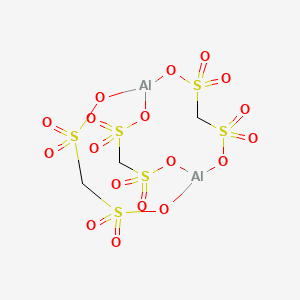palladium(II)]](/img/structure/B13761924.png)
Chloro[[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](N,N-dimethyl-3,5-dimethoxybenzylamine)palladium(II)]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] is a palladium complex featuring an N-heterocyclic carbene (NHC) ligand. This compound is known for its stability and catalytic properties, making it valuable in various chemical reactions, particularly in the field of homogeneous catalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] typically involves the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with palladium(II) acetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dichloromethane under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The chloro ligand can be substituted by other nucleophiles, leading to the formation of new palladium complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aryl halides, boronic acids, and bases like potassium carbonate. Typical reaction conditions involve temperatures ranging from room temperature to 100°C, depending on the specific reaction .
Major Products
The major products formed from reactions involving this compound are often cross-coupled products, such as biaryl compounds in Suzuki-Miyaura coupling reactions .
Applications De Recherche Scientifique
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] involves the formation of a palladium-carbene complex. This complex facilitates the activation of aryl halides and subsequent cross-coupling with nucleophiles. The N-heterocyclic carbene ligand stabilizes the palladium center, enhancing its catalytic activity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I): Similar in structure but contains copper instead of palladium.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: A precursor to various NHC complexes.
Uniqueness
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] is unique due to its high stability and efficiency as a catalyst in cross-coupling reactions. The presence of the N-heterocyclic carbene ligand provides steric hindrance and electronic properties that enhance the compound’s performance compared to other similar palladium complexes .
Propriétés
Formule moléculaire |
C38H52ClN3O2Pd-2 |
|---|---|
Poids moléculaire |
724.7 g/mol |
Nom IUPAC |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;1-(3,5-dimethoxybenzene-6-id-1-yl)-N,N-dimethylmethanamine;chloride |
InChI |
InChI=1S/C27H36N2.C11H16NO2.ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-12(2)8-9-5-10(13-3)7-11(6-9)14-4;;/h9-16,18-21H,1-8H3;5,7H,8H2,1-4H3;1H;/q;-1;;/p-1 |
Clé InChI |
WIWLDYUHWTWSDT-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Pd])C3=C(C=CC=C3C(C)C)C(C)C.CN(C)CC1=[C-]C(=CC(=C1)OC)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate](/img/structure/B13761847.png)
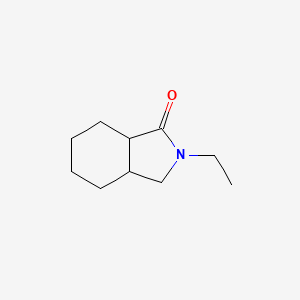
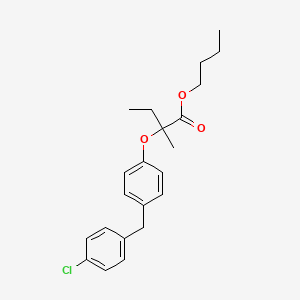
![2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B13761877.png)
![1,3-Naphthalenedisulfonic acid, 4-amino-6-[[4'-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-, tetrasodium salt](/img/structure/B13761880.png)
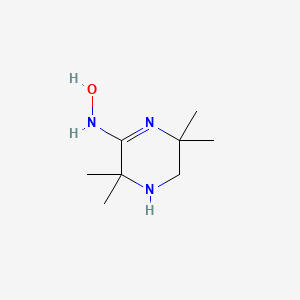

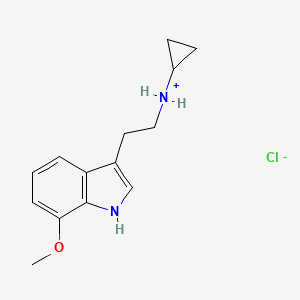
![2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(4-chlorophenoxy)-N-(2-{[2-(diethylamino)ethoxy]carbonyl}phenyl)propanimidic acid (1/1)](/img/structure/B13761891.png)
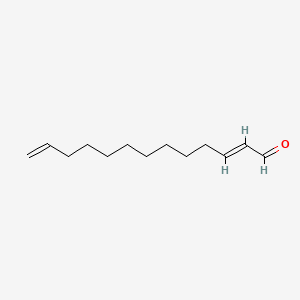
![trimethyl-[2-oxo-2-[(2Z)-2-pentylidenehydrazinyl]ethyl]azanium;chloride](/img/structure/B13761893.png)

